Boc-D-Me2Ado-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Me2Ado-OH, also known as dodecanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (2R)-, is a chemical compound with the molecular formula C18H35NO4 and a molecular weight of 329.47 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of Boc-D-Me2Ado-OH typically involves the protection of amines using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under aqueous or anhydrous conditions, often in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction conditions can vary, but common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Chemical Reactions Analysis
Boc-D-Me2Ado-OH undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents, but specific conditions and products are not extensively reported.
Substitution: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The major product of this reaction is the deprotected amine.
Scientific Research Applications
Boc-D-Me2Ado-OH is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Boc group serves as a protecting group for amines.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of complex organic molecules.
Biological Studies: The compound is used in various biological studies to investigate the effects of protected amines and their derivatives.
Mechanism of Action
The mechanism of action of Boc-D-Me2Ado-OH primarily involves the protection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of amines in multi-step synthesis . The molecular targets and pathways involved are primarily related to the chemical reactivity of the Boc group and its interactions with other functional groups in the molecule.
Comparison with Similar Compounds
Boc-D-Me2Ado-OH is similar to other Boc-protected amino acids and amines, such as Boc-D-methionine and Boc-D-alanine . These compounds share the common feature of having a Boc protecting group, which provides stability under basic conditions and can be selectively removed under acidic conditions. The uniqueness of this compound lies in its specific structure and the presence of the dodecanoic acid moiety, which may impart different physical and chemical properties compared to other Boc-protected compounds.
Similar Compounds
- Boc-D-methionine
- Boc-D-alanine
- Boc-D-phenylalanine
These compounds are used in similar applications, particularly in peptide synthesis and pharmaceutical research, where the Boc group serves as a protecting group for amines .
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]dodecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO4/c1-6-7-8-9-10-11-12-13-14-15(16(20)21)19(5)17(22)23-18(2,3)4/h15H,6-14H2,1-5H3,(H,20,21)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOJZQDXTNGLHY-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.